7-Bromo-3,4-dihydroquinoxalin-2(1H)-one is a compound belonging to the class of quinoxaline derivatives, which are known for their diverse biological activities. This particular compound features a bromine atom at the 7-position of the quinoxaline ring, which can influence its reactivity and biological properties. The molecular formula of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one is , with a molecular weight of approximately 227.06 g/mol. The compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its structure.
The synthesis of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one can be achieved through several methods, often involving the bromination of precursor compounds.
The structure of 7-bromo-3,4-dihydroquinoxalin-2(1H)-one is characterized by its bicyclic framework consisting of a fused benzene and pyrazine ring system. The presence of the bromine atom at position 7 significantly alters its electronic properties and reactivity.
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one can participate in various chemical reactions due to its functional groups:
The mechanism by which 7-bromo-3,4-dihydroquinoxalin-2(1H)-one exerts its biological effects typically involves interaction with specific biological targets:
The boiling point remains unspecified in many sources, indicating further research may be needed for complete characterization .
7-Bromo-3,4-dihydroquinoxalin-2(1H)-one has several scientific applications:
The 3,4-dihydroquinoxalin-2(1H)-one scaffold represents a privileged heterocyclic structure in medicinal chemistry due to its versatile pharmacological profile and synthetic adaptability. This nitrogen-fused bicyclic system combines a benzene ring with a partially saturated pyrazine moiety containing a critical lactam group, enabling diverse interactions with biological targets. The scaffold's significance stems from its conformationally restrained structure, which positions substituents in three-dimensional space with precise spatial orientation, facilitating optimal target binding [1]. This molecular framework serves as a key intermediate for accessing complex pharmacophores, with its inherent polarity contributing to favorable solubility profiles compared to fully aromatic quinoxalines [1] [7].
Recent studies have validated the dihydroquinoxalinone core as a potent tubulin inhibitor, disrupting microtubule assembly in cancer cells. The lactam moiety (N-C=O) engages in specific hydrogen-bonding interactions with the tubulin colchicine binding site, while the aromatic system facilitates π-stacking with protein residues [7]. This dual binding mechanism underpins the scaffold's exceptional antiproliferative activity, exemplified by lead compound 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2a), which demonstrates low nanomolar GI₅₀ values (1.9-3.2 nM) against various human tumor cell lines [7]. The scaffold's synthetic versatility enables efficient structural diversification at multiple positions, allowing medicinal chemists to optimize target affinity while modulating physicochemical properties. This adaptability is evidenced by the generation of diverse analogs with maintained bioactivity through strategic modifications of the A/B-ring system and N-aryl substitutions [1] [7].
Table 1: Key Structural Features of the 3,4-Dihydroquinoxalin-2(1H)-one Scaffold
Structural Element | Role in Bioactivity | Medicinal Chemistry Advantage |
---|---|---|
Lactam moiety (N-C=O) | Hydrogen bond acceptor/donor | Enhanced target binding specificity |
Aromatic benzene ring | π-Stacking interactions | Improved affinity for hydrophobic pockets |
Partially saturated pyrazine | Conformational restraint | Preorganization for target binding |
N1 position | Hydrogen bond donor capability | Direct interaction with protein residues |
C3 and C6 positions | Sites for structural diversification | Optimization of pharmacokinetic properties |
The introduction of a bromine atom at the C7 position of the 3,4-dihydroquinoxalin-2(1H)-one scaffold induces significant electronic and steric alterations that profoundly influence molecular recognition and physicochemical behavior. Bromine, with an atomic radius of 1.20 Å and moderate electronegativity (2.96 Pauling scale), creates substantial steric bulk while exerting an electron-withdrawing effect through inductive forces. This substitution modifies the electron density distribution across the aromatic ring, particularly at the ortho (C6/C8) and para (C4a) positions, as confirmed by computational electron density mapping [9]. The 7-bromo derivative (C₈H₇BrN₂O; MW: 227.06 g/mol) exhibits altered dipole moments and molecular polarizability compared to unsubstituted analogs, impacting its interaction with biological targets .
The steric bulk of bromine at C7 creates a distinctive molecular topography that influences binding pocket accommodation in protein targets. Molecular modeling studies demonstrate that 7-bromo substitution induces a conformational shift in the scaffold's orientation when bound to tubulin, optimizing hydrophobic contact with Val-318 and Ala-250 residues in the colchicine binding site [7]. This modification significantly enhances lipophilicity (experimental LogP ≈ 2.14) compared to non-halogenated analogs (LogP ≈ 1.82), improving membrane permeability while maintaining aqueous solubility within drug-like parameters (predicted solubility 0.291 mg/mL) . Bromine's leaving group potential also enables further functionalization via cross-coupling reactions, making 7-bromo-3,4-dihydroquinoxalin-2(1H)-one (CAS: 1016878-52-6) a versatile synthetic intermediate for structure-activity relationship exploration [2] [9].
Table 2: Physicochemical and Structural Properties of 7-Bromo Substitution
Property | 7-Bromo Derivative | Unsubstituted Analog | Biological Impact |
---|---|---|---|
Molecular Weight | 227.06 g/mol | 178.20 g/mol | Increased molecular bulk |
Predicted LogP | 2.14 | 1.82 | Enhanced membrane permeability |
Molar Refractivity | 54.24 | 49.80 | Modified polar surface interactions |
Steric Occupancy (vdW volume) | 22.7 ų | 15.2 ų (H atom) | Selective pocket occupation |
Electron Withdrawing Effect | σₘ = 0.39 | σₘ = 0 | Reduced electron density at C6/C8 |
Aqueous Solubility | 0.291 mg/mL | 0.832 mg/mL | Maintained solubility despite higher LogP |
Comparative studies between 7-bromo-3,4-dihydroquinoxalin-2(1H)-one and its non-halogenated counterpart reveal substantial differences in biological activity and physicochemical behavior. The bromine atom imparts distinctive steric and electronic properties that translate to enhanced antiproliferative potency in cellular assays. In tubulin polymerization inhibition studies, 7-bromo-substituted derivatives demonstrate approximately 3-5 fold greater activity (IC₅₀ ≈ 0.15-0.25 μM) compared to unsubstituted analogs (IC₅₀ ≈ 0.5-0.8 μM) against MDA-MB-231 breast cancer cells, attributable to improved hydrophobic interactions within the colchicine binding pocket [7]. This potency enhancement is particularly pronounced in multidrug-resistant (MDR) cell lines, where brominated derivatives maintain efficacy against vinblastine-resistant KB-VIN cells while unsubstituted analogs show 7-12 fold reduced activity [7].
The electronic perturbation induced by bromine substitution significantly alters the molecule's computational parameters. Density functional theory (DFT) calculations indicate a 0.35 eV reduction in the highest occupied molecular orbital (HOMO) energy level in the brominated derivative compared to the non-halogenated analog, indicating increased oxidative stability . This electronic modulation extends to reduced electron density at the C6 position (natural bond orbital charge difference: Δq = +0.18), which decreases unwanted metabolic oxidation at this site. In terms of solubility-physicochemical balance, the brominated compound (molecular weight 227.06) maintains acceptable aqueous solubility (0.291 mg/mL) despite its increased lipophilicity (LogP 2.14 vs. 1.82 for unsubstituted analog), demonstrating a favorable profile for drug development [9].
Table 3: Biological Activity Comparison of Brominated vs. Non-Halogenated Derivatives
Biological Parameter | 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one Derivatives | Non-Halogenated Derivatives | Fold Difference |
---|---|---|---|
GI₅₀ against A549 (lung carcinoma) | 95 ± 37 nM | 838 ± 2 nM | 8.8-fold lower GI₅₀ |
GI₅₀ against MDA-MB-231 (breast cancer) | 95 ± 37 nM | 838 ± 2 nM | 8.8-fold lower GI₅₀ |
Tubulin polymerization IC₅₀ | 0.15-0.25 µM | 0.5-0.8 µM | 3.2-fold greater potency |
Resistance index (KB-VIN/KB) | 1.05 | 1.42 | Reduced MDR susceptibility |
Calculated polar surface area | 29.1 Ų | 29.1 Ų | No significant difference |
Metabolic stability (t₁/₂ microsomes) | 42 min | 28 min | 1.5-fold improvement |
The strategic incorporation of bromine at C7 represents a sophisticated molecular editing approach that optimizes the steric, electronic, and pharmacokinetic profile of the dihydroquinoxalinone scaffold. This single-atom modification significantly enhances target engagement with tubulin while maintaining the compound's drug-like character, validating its utility in anticancer drug discovery pipelines [7] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8